molecular formula C18H8N2 B12585969 4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine CAS No. 648432-02-4

4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

Cat. No.: B12585969
CAS No.: 648432-02-4
M. Wt: 252.3 g/mol
InChI Key: FXMGFZDWUZXRRC-UHFFFAOYSA-N
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Description

4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is an organic compound characterized by its unique structure, which includes a tetrayne chain (a chain with four triple bonds) flanked by pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bonds between the pyridine rings and the tetrayne chain . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), a base (such as triethylamine), and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in a saturated hydrocarbon chain.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Pyridine derivatives with various functional groups.

Scientific Research Applications

4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine exerts its effects is largely dependent on its ability to participate in electron transfer processes. The tetrayne chain allows for the delocalization of electrons, making the compound highly conductive. This property is exploited in molecular electronics, where the compound can act as a molecular wire. The pyridine rings can also interact with various molecular targets, facilitating the formation of coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to its combination of a tetrayne chain and pyridine rings, which imparts both high conductivity and the ability to form coordination complexes. This makes it particularly valuable in the fields of molecular electronics and nanotechnology .

Properties

CAS No.

648432-02-4

Molecular Formula

C18H8N2

Molecular Weight

252.3 g/mol

IUPAC Name

4-(8-pyridin-4-ylocta-1,3,5,7-tetraynyl)pyridine

InChI

InChI=1S/C18H8N2/c1(3-5-7-17-9-13-19-14-10-17)2-4-6-8-18-11-15-20-16-12-18/h9-16H

InChI Key

FXMGFZDWUZXRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC#CC#CC#CC2=CC=NC=C2

Origin of Product

United States

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